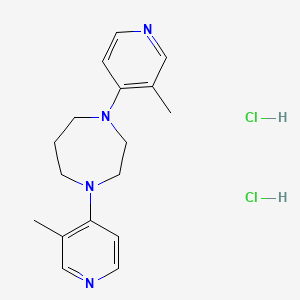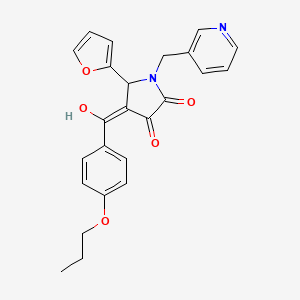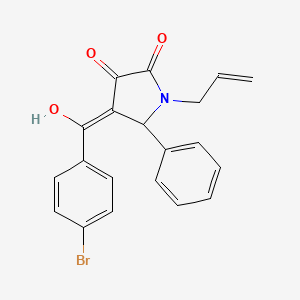
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide, commonly known as IQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IQA is a member of the piperazine family of compounds and has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
科学研究应用
IQA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's anti-cancer properties. Studies have shown that IQA can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IQA has been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of a variety of diseases.
作用机制
The mechanism of action of IQA is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cell proliferation and survival. Additionally, IQA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that IQA can have a variety of biochemical and physiological effects. For example, IQA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds. Additionally, IQA has been shown to reduce the levels of reactive oxygen species, which can damage cells and contribute to the development of diseases such as cancer.
实验室实验的优点和局限性
One of the major advantages of IQA is its versatility in scientific research. The compound has been shown to have a wide range of biological activities, making it a potential candidate for the treatment of a variety of diseases. Additionally, IQA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of IQA research is the lack of information about its toxicity and potential side effects. Further studies are needed to determine the safety of IQA for use in humans.
未来方向
There are many potential future directions for IQA research. One area of interest is the development of IQA derivatives with improved biological activity and reduced toxicity. Additionally, studies are needed to determine the optimal dosages and administration methods for IQA in various disease models. Finally, further studies are needed to understand the mechanism of action of IQA and its potential interactions with other compounds.
Conclusion
In conclusion, IQA is a synthetic compound with a wide range of potential applications in scientific research. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for the treatment of a variety of diseases. While further research is needed to determine the safety and efficacy of IQA, the compound's versatility and potential make it an exciting area of research for the future.
合成方法
The synthesis of IQA involves the reaction of 2-(1-isobutyl-3-oxo-2-piperazinyl)acetic acid with N-methyl-8-quinolinemethanamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and requires the use of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is typically purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.
属性
IUPAC Name |
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(quinolin-8-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15(2)13-25-11-10-23-21(27)18(25)12-19(26)24(3)14-17-7-4-6-16-8-5-9-22-20(16)17/h4-9,15,18H,10-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNPGNQWMYEUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N(C)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)
![1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)


![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
